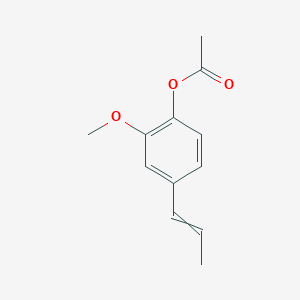

Acétylisoeugénol

Vue d'ensemble

Description

L'acétylisoeugénol, également connu sous le nom d'this compound, est un composé phénolique de formule moléculaire C12H14O3. Il s'agit d'une substance cristalline blanche avec un arôme d'ester fruité et une légère saveur épicée. L'this compound est connu pour son arôme doux et épicé, similaire à celui du clou de girofle et des œillets .

Applications De Recherche Scientifique

Acetisoeugenol has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Studied for its potential antimicrobial, antifungal, and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Used in the formulation of fragrances, flavors, and as a fixative in perfumes and soaps.

Mécanisme D'action

Acetylisoeugenol, also known as Isoeugenol acetate, is a phenylpropanoid compound found in several plants such as nutmeg, clove, and cinnamon . This compound has been shown to have significant biological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties .

Target of Action

Acetylisoeugenol primarily targets metabolic enzymes such as acetylcholinesterase (AChE), α-glycosidase, and α-amylase . These enzymes play crucial roles in various biological processes. For instance, AChE is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

Acetylisoeugenol interacts with its targets by inhibiting their activities. It shows excellent inhibitory effects against AChE (IC50=77 nM; Ki=16 nM), α-glycosidase (IC50=19.25 nM; Ki=21 nM), and α-amylase (IC50=411.5 nM) . By inhibiting these enzymes, Acetylisoeugenol can potentially modulate various biological processes, including neurotransmission and carbohydrate metabolism .

Biochemical Pathways

It is known that the compound interferes with the acetyl coa pathway, which is essential for various metabolic processes . By inhibiting key enzymes in this pathway, Acetylisoeugenol can potentially affect a wide range of downstream effects, including energy metabolism and neurotransmission .

Pharmacokinetics

Given its lipophilic nature and its structural similarity to eugenol, it is likely that acetylisoeugenol is well-absorbed and widely distributed in the body

Result of Action

The inhibition of key metabolic enzymes by Acetylisoeugenol can lead to various molecular and cellular effects. For instance, the inhibition of AChE can potentially modulate neurotransmission, leading to analgesic and anti-inflammatory effects . Moreover, the inhibition of α-glycosidase and α-amylase can potentially affect carbohydrate metabolism, which may have implications for conditions like diabetes .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Acetylisoeugenol shows excellent inhibitory effects against some metabolic enzymes such as acetylcholinesterase (AChE) enzymes, α-glycosidase, and α-amylase . The derivatives produced by esterification reactions in the hydroxyl group (−OH) of the eugenol molecule’s phenol resulted in a significant reduction of the antioxidant action .

Cellular Effects

Acetylisoeugenol has been shown to have promising antibacterial potential, including a lower minimum inhibitory concentration than eugenol . It was active against bacterial strains (Escherichia coli, Staphylococcus aureus) that eugenol itself showed no activity, thus increasing the spectrum of antibacterial action .

Molecular Mechanism

The molecular mechanism of Acetylisoeugenol involves its interaction with various enzymes. For instance, it has been shown to inhibit acetylcholinesterase (AChE) enzymes, α-glycosidase, and α-amylase . This suggests that Acetylisoeugenol may exert its effects at the molecular level through enzyme inhibition.

Metabolic Pathways

It is known that eugenol derivatives are produced by esterification reactions in the hydroxyl group (−OH) of the eugenol molecule’s phenol . This suggests that Acetylisoeugenol may be involved in similar metabolic pathways.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acétylisoeugénol est synthétisé par estérification de l'isoeugénol avec l'anhydride acétique. La réaction implique l'ébullition de l'isoeugénol et de l'anhydride acétique dans un réacteur équipé d'un condenseur à air pendant trois heures. Après la réaction, l'acide acétique et tout anhydride acétique résiduel sont distillés pour obtenir une substance solide, qui est ensuite purifiée par recristallisation dans l'éthanol .

Méthodes de production industrielle : La production industrielle d'this compound suit un processus similaire à la voie de synthèse. La réaction est mise à l'échelle et les étapes de purification sont optimisées pour une production à grande échelle. Le produit final est obtenu sous forme de cristaux granulaires blancs avec un degré de pureté élevé .

Analyse Des Réactions Chimiques

Types de réactions : L'acétylisoeugénol subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l'this compound en ses alcools correspondants ou en d'autres formes réduites.

Substitution : L'this compound peut subir des réactions de substitution, en particulier au niveau du cycle aromatique, pour former divers dérivés substitués.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Les réactions de substitution aromatique électrophile utilisent souvent des réactifs comme les halogènes, les agents nitrants et les agents sulfonants.

Principaux produits formés :

Oxydation : Formation de quinones et d'autres dérivés oxydés.

Réduction : Formation d'alcools et d'autres formes réduites.

Substitution : Formation de divers dérivés substitués en fonction du substituant introduit.

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme précurseur dans la synthèse de divers composés organiques et comme réactif dans les réactions chimiques.

Biologie : Etudié pour ses propriétés antimicrobiennes, antifongiques et antioxydantes potentielles.

Médecine : Enquête sur ses effets thérapeutiques potentiels, notamment les propriétés anti-inflammatoires et analgésiques.

Industrie : Utilisé dans la formulation de parfums, d'arômes et comme fixateur dans les parfums et les savons.

5. Mécanisme d'action

Le mécanisme d'action exact de l'this compound n'est pas entièrement compris. On pense qu'il exerce ses effets par le biais de diverses cibles moléculaires et voies :

Activité antimicrobienne : L'this compound perturbe l'intégrité de la membrane cellulaire des micro-organismes, ce qui entraîne la mort cellulaire.

Activité anti-inflammatoire : Il inhibe la production de cytokines et de médiateurs pro-inflammatoires, réduisant l'inflammation.

Activité antioxydante : L'this compound piège les radicaux libres et les espèces réactives de l'oxygène, protégeant les cellules des dommages oxydatifs.

Comparaison Avec Des Composés Similaires

L'acétylisoeugénol est similaire à d'autres composés phénoliques tels que l'eugénol et l'isoeugénol. Il possède des propriétés uniques qui le distinguent de ces composés :

Eugénol : Alors que l'eugénol est également un composé phénolique possédant des propriétés antimicrobiennes et antioxydantes, l'this compound a un arôme plus stable et est souvent utilisé comme fixateur dans les parfums.

Isoeugénol : L'this compound est une forme estérifiée de l'isoeugénol, ce qui améliore sa stabilité et son profil aromatique.

Liste des composés similaires :

- Eugénol

- Isoeugénol

- Vanilline

- Cinnamaldéhyde

La stabilité et le profil aromatique uniques de l'this compound en font un composé précieux dans diverses applications, en particulier dans les industries des parfums et des arômes.

Propriétés

IUPAC Name |

[2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4-8H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSBVFZKQJGVEP-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601020590 | |

| Record name | Isoeugenyl acetate, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; spicy, clove-like aroma | |

| Record name | Isoeugenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1271/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, soluble in oil, soluble (in ethanol) | |

| Record name | Isoeugenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1271/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5912-87-8, 93-29-8 | |

| Record name | trans-Isoeugenol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5912-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-prop-1-enylphenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoeugenyl acetate, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005912878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylisoeugenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy-4-(1-propen-1-yl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoeugenyl acetate, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-Methoxy-4-prop-1-en-1-ylphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methoxy-4-prop-1-enylphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOEUGENYL ACETATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XK69TOK59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoeugenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of isoeugenol acetate in Acorus calamus and how does it contribute to the plant's chemical profile?

A: While the provided research does not specifically focus on the biological role of isoeugenol acetate within Acorus calamus, it highlights its presence as a constituent of the plant's rhizome essential oil. [] The study found that isoeugenol acetate, along with other phenylpropanoids like β-asarone and α-asarone, constitutes a significant portion of the essential oil composition, contributing to its overall chemical diversity. [] Further research is needed to understand the specific functions of isoeugenol acetate in Acorus calamus.

Q2: Can isoeugenol acetate be used to attract specific insect species?

A: Yes, research indicates that isoeugenol acetate plays a role in insect attraction, specifically within the Diabrotica genus. Interestingly, field tests demonstrated that while eugenol and 2-methoxy-4-propylphenol attracted Diabrotica cristata and D. barberi, isoeugenol acetate did not exhibit attractive properties for these species. [] This suggests that subtle structural differences within this class of compounds can significantly influence their attractiveness to different insect species.

Q3: How can I differentiate between eugenol, isoeugenol, and isoeugenol acetate using gas chromatography?

A: Gas chromatography, particularly when coupled with a thermal conductivity detector, provides an effective method for separating and quantifying eugenol, cis-isoeugenol, and trans-isoeugenol. [] The selection of appropriate liquid substrates is crucial for achieving optimal separation. The research by [] found that a mixture of silicone D.C. 550 and D.O.S. provided excellent separation of these compounds. Additionally, utilizing an internal standard like n-propyl cinnamate can enhance the accuracy and reliability of quantitative analysis. []

Q4: Can isoeugenol acetate be synthesized from other naturally occurring compounds?

A: Yes, research indicates that isoeugenol acetate can be formed through the acetylation of isoeugenol. Interestingly, in a study analyzing the chemical constituents of muga silk fiber, researchers found methyl isoeugenol present in the fiber. [] They proposed that this compound might originate from isoeugenol acetate, present in the silkworm's host plant (Machilus bombycina), and undergoes metabolic conversion within the silkworm larva. []

Q5: Has isoeugenol acetate been explored for industrial applications?

A: While the provided research doesn't delve into specific industrial applications of isoeugenol acetate, one study explores the use of lignin-derived compounds, including isoeugenol acetate, in the development of polymers. [] Researchers successfully synthesized polyols from isoeugenol acetate-maleic anhydride copolymers, demonstrating their potential as precursors for polyurethane production. [] This highlights the possibility of utilizing isoeugenol acetate as a building block for various materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)

![(9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)

![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)

![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)